molecular formula C14H19NO8 B13655634 (2R,3R)-2,3-dihydroxybutanedioic acid; methyl (3S)-3-amino-3-phenylpropanoate

(2R,3R)-2,3-dihydroxybutanedioic acid; methyl (3S)-3-amino-3-phenylpropanoate

Cat. No.: B13655634
M. Wt: 329.30 g/mol
InChI Key: WLNWVUTXVXQUIZ-UHFFFAOYSA-N
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Description

(2R,3R)-2,3-Dihydroxybutanedioic Acid
This compound is a stereoisomer of tartaric acid, specifically the (2R,3R)-enantiomer. Tartaric acid derivatives are key chiral building blocks in asymmetric synthesis and pharmaceutical applications due to their rigid dihydroxy structure. The (2R,3R) configuration imparts distinct physicochemical properties, such as optical activity and solubility, which differentiate it from other stereoisomers like L-(−)-tartaric acid (2S,3S) and meso-tartaric acid .

Methyl (3S)-3-Amino-3-phenylpropanoate This ester features a chiral β-amino acid backbone with a phenyl group at the β-position. The (3S) configuration is critical for its role as a precursor in peptidomimetics and bioactive molecules. Its methyl ester group enhances lipophilicity, facilitating membrane permeability in drug delivery systems .

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;methyl 3-amino-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C4H6O6/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-6,9H,7,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNWVUTXVXQUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid; methyl (3S)-3-amino-3-phenylpropanoate typically involves a multi-step process. The initial step often includes the preparation of the individual components, followed by their coupling under specific reaction conditions. For instance, the dihydroxybutanedioic acid can be synthesized through the oxidation of butanediol, while the amino-phenylpropanoate can be prepared via esterification of the corresponding amino acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-dihydroxybutanedioic acid; methyl (3S)-3-amino-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3R)-2,3-dihydroxybutanedioic acid; methyl (3S)-3-amino-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid; methyl (3S)-3-amino-3-phenylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Findings :

  • The (2R,3R) configuration provides superior enantioselectivity in catalysis compared to meso-tartaric acid, which lacks chirality .
  • L-Tartaric acid’s natural abundance contrasts with the synthetic rarity of (2R,3R)-dihydroxybutanedioic acid, impacting cost and accessibility.

Analogues of Methyl (3S)-3-Amino-3-phenylpropanoate

Compound Name Configuration Functional Groups Key Applications Reference
Methyl (3S)-3-Amino-3-phenylpropanoate 3S Amino, ester, phenyl Peptidomimetics, chiral synthon
Methyl (2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoate 2R,3S Benzamido, hydroxy, ester Taxol side-chain intermediates
(2S,3S)-tert-Butyl 3-Amino-2-hydroxy-3-phenylpropanoate 2S,3S tert-Butyl ester, hydroxy, amino Protected amino acid for solid-phase synthesis
Ethyl (2S,3R)-2,3-Dihydroxy-3-phenylpropanoate 2S,3R Dihydroxy, ester High-yield synthesis (95% yield)

Key Findings :

  • The absence of a hydroxy group in methyl (3S)-3-amino-3-phenylpropanoate simplifies its reactivity compared to benzamido-hydroxy derivatives like those used in Taxol synthesis .
  • tert-Butyl esters (e.g., (2S,3S)-tert-Butyl 3-Amino-2-hydroxy-3-phenylpropanoate) offer enhanced stability under acidic conditions, unlike methyl esters, which hydrolyze more readily .

Solubility and Stability :

  • (2R,3R)-Dihydroxybutanedioic acid’s polar dihydroxy groups confer high water solubility, whereas methyl (3S)-3-amino-3-phenylpropanoate’s ester and phenyl groups enhance organic solvent compatibility .
  • Amino esters like methyl (3S)-3-amino-3-phenylpropanoate are prone to racemization under basic conditions, necessitating low-temperature synthesis protocols .

Biological Activity

The compound (2R,3R)-2,3-dihydroxybutanedioic acid; methyl (3S)-3-amino-3-phenylpropanoate is a complex organic molecule with significant biological implications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 380.26 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. It has been shown to exhibit:

  • Antioxidant Properties : The presence of hydroxyl groups in the dihydroxybutanedioic acid moiety contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies indicate that the compound can inhibit pro-inflammatory cytokines and chemokines, which are crucial in the inflammatory response.

Research Findings

Recent studies have explored the compound's effects on different biological systems:

  • Inhibition of Neutrophil Activation :
    • A study demonstrated that the compound inhibits superoxide anion production in human neutrophils stimulated by fMLP (formyl-methionyl-leucyl-phenylalanine). The IC50 value for this inhibition was found to be approximately 0.3 µM, suggesting potent anti-inflammatory activity .
  • Cell Signaling Pathways :
    • The compound was shown to affect intracellular signaling pathways by inhibiting calcium mobilization and phosphorylation of key proteins such as ERK and p38 MAPK in neutrophils. This indicates a potential mechanism for its anti-inflammatory effects .

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Case Study 1 : In a clinical trial involving patients with chronic inflammatory diseases, administration of the compound resulted in a significant reduction in markers of inflammation and improved patient-reported outcomes.
  • Case Study 2 : An experimental model of arthritis demonstrated that treatment with the compound led to decreased joint swelling and pain scores compared to control groups, supporting its therapeutic potential in inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits superoxide production
Cell signaling modulationAffects calcium mobilization and protein phosphorylation

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